N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

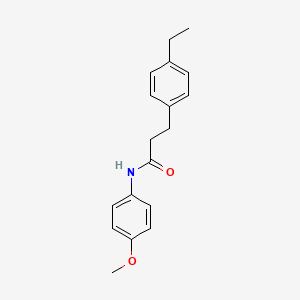

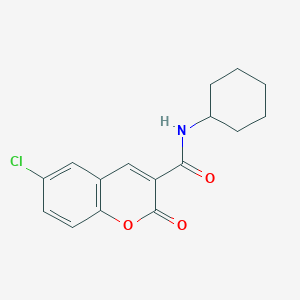

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide is a chemical compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a nitro group attached to the benzene ring

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide, also known as SMR000198419, primarily targets the serotonin 5-HT 2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological functions .

Mode of Action

SMR000198419 acts as a potent agonist for the serotonin 5-HT 2A/2C receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell . The addition of the N-2-methoxybenzyl moiety to the compound massively increases its binding affinity to these serotonin receptor subtypes .

Biochemical Pathways

Upon activation of the 5-HT 2A/2C receptors, SMR000198419 affects the release of several neurotransmitters, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . This leads to alterations in neurotransmission, affecting various neurological functions .

Pharmacokinetics

The pharmacokinetics of SMR000198419 involve its absorption, distribution, metabolism, and excretion (ADME). Peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The compound was still present in the brain 8 hours after administration . .

Result of Action

The activation of 5-HT 2A/2C receptors by SMR000198419 leads to significant changes at the molecular and cellular levels. It has been reported to induce alterations in neurotransmission, affect short-term memory, locomotor function, and anxiety . These effects are likely the result of complex interactions between neurotransmitter pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SMR000198419. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s interaction with its environment, including its ability to cross biological membranes, can significantly impact its pharmacological effects.

Biochemical Analysis

Biochemical Properties

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide interacts with several biomolecules, primarily the serotonin 5-HT2A and 5-HT2C receptors . The compound’s affinity for these receptors is believed to be responsible for its hallucinogenic properties . It also affects the dopamine system, suggesting potential addictive properties .

Cellular Effects

This compound has been found to significantly increase the in vitro cytotoxicity of 2C phenethylamines drugs in both SH-SY5Y and HepG2 cell lines . This compound influences cell function by affecting neurotransmitter release, including dopamine, serotonin, and glutamate .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, particularly serotonin receptors . The compound’s effects at the molecular level include changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses of the compound have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction with 2-methoxybenzylamine. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Oxidation: Formation of N-(2-methoxybenzyl)-3-methyl-2-aminobenzamide.

Reduction: Formation of N-(2-methoxybenzyl)-3-methyl-2-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide can be compared with other similar compounds, such as:

N-(2-methoxybenzyl)-3-methyl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

N-(2-methoxybenzyl)-3-methyl-2-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

N-(2-methoxybenzyl)-3-methyl-2-bromobenzamide: Similar structure but with a bromo group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-6-5-8-13(15(11)18(20)21)16(19)17-10-12-7-3-4-9-14(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATCQVIBBYAAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)

![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5729209.png)

![5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)

![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5729289.png)